molecular formula C29H48O4 B1675193 Lexacalcitol CAS No. 131875-08-6

Lexacalcitol

Número de catálogo: B1675193
Número CAS: 131875-08-6
Peso molecular: 460.7 g/mol
Clave InChI: KLZOTDOJMRMLDX-YBBVPDDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lexacalcitol es un análogo sintético de la vitamina D, perteneciente a la clase de la vitamina D y sus derivados. Se caracteriza por un esqueleto secoesteroideo, típicamente secoergostano o secocolesterano. This compound es conocido por dirigirse al receptor de vitamina D3 y se ha estudiado por sus posibles aplicaciones terapéuticas en afecciones como la psoriasis y otras enfermedades caracterizadas por el crecimiento celular acelerado y la activación de los linfocitos T .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Lexacalcitol implica múltiples pasos, comenzando desde un precursor adecuado de la vitamina D. Los pasos clave incluyen la introducción de grupos funcionales y la formación del esqueleto secoesteroideo. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza. Las rutas sintéticas detalladas a menudo son propietarias y pueden variar según el fabricante .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso incluye pasos de purificación, como la cristalización, la cromatografía y la recristalización, para obtener el producto final con alta pureza. Se implementan medidas de control de calidad para garantizar el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de reacciones

Lexacalcitol experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Introducción de átomos de oxígeno en la molécula.

    Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

    Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Psoriasis Treatment

Lexacalcitol has been extensively studied for its efficacy in treating psoriasis, a chronic inflammatory skin disease characterized by the rapid growth of skin cells leading to scaling and inflammation.

  • Efficacy Studies : A Phase II clinical trial demonstrated that once-daily application of maxacalcitol ointment significantly improved the Psoriasis Severity Index (PSI) compared to placebo. The optimal concentration was found to be 25 µg/g, where 55% of subjects showed marked improvement or clearance of psoriasis lesions .
  • Combination Therapy : In a study involving patients treated with adalimumab, the addition of maxacalcitol further enhanced control over skin lesions, indicating its potential as an adjunct therapy .
Study TypeConcentrationEfficacy RateNotes
Phase II25 µg/g55% improvementCompared to placebo
CombinationN/AEnhanced efficacyWith adalimumab

2. Palmoplantar Pustulosis

Maxacalcitol has also shown promise in treating palmoplantar pustulosis, a condition that often resists conventional treatments.

  • Phase III Study : A randomized controlled trial indicated that maxacalcitol ointment applied twice daily for eight weeks resulted in significant reductions in pustules and vesicles compared to placebo, with a notable safety profile .
Study TypeTreatment FrequencyOutcomeSafety Profile
Phase IIITwice dailySignificant reduction in pustulesMild adverse reactions

3. Bowen's Disease

Bowen's disease, an intraepidermal squamous cell carcinoma, has been treated successfully with maxacalcitol ointment. In a documented case, an elderly patient who declined surgical options achieved clinical resolution through occlusive dressing therapy with maxacalcitol .

Pharmacokinetics

The pharmacokinetics of maxacalcitol have been explored to understand its absorption and efficacy better. Studies utilizing tape stripping techniques revealed comparable cutaneous bioavailability between ointment and lotion formulations, suggesting that both forms can be effectively utilized in clinical settings .

Case Studies

Case Study: Generalized Lichen Nitidus

A recent case report highlighted the limited effectiveness of maxacalcitol compared to alclometasone dipropionate in treating generalized lichen nitidus. After three months of treatment, the lesions treated with alclometasone showed significant improvement while those treated with maxacalcitol remained unchanged . This underscores the importance of selecting appropriate therapies based on specific dermatological conditions.

Mecanismo De Acción

Lexacalcitol ejerce sus efectos al dirigirse al receptor de vitamina D3, un factor de transcripción que media la acción de la vitamina D3 al controlar la expresión de genes sensibles a las hormonas. Al unirse al receptor, this compound modula la expresión de genes implicados en el crecimiento celular, la diferenciación y las respuestas inmunitarias. Este mecanismo es particularmente relevante en afecciones caracterizadas por proliferación celular anormal y activación inmune .

Comparación Con Compuestos Similares

Compuestos similares

    1alfa,25-dihidroxivitamina D3: Una forma natural de vitamina D3 con actividades biológicas similares.

    Calcipotriol: Otro análogo sintético de la vitamina D utilizado en el tratamiento de la psoriasis.

    Paricalcitol: Un análogo sintético de la vitamina D utilizado para tratar el hiperparatiroidismo secundario.

Singularidad de Lexacalcitol

This compound es único debido a su alta potencia y especificidad por el receptor de vitamina D3. Es más de 100 veces más activo que la 1alfa,25-dihidroxivitamina D3 en ensayos in vitro, lo que lo convierte en un potente regulador del crecimiento celular y las respuestas inmunitarias. Esta alta actividad hace que this compound sea un candidato prometedor para aplicaciones terapéuticas en enfermedades caracterizadas por el crecimiento celular acelerado y la activación inmune .

Actividad Biológica

Lexacalcitol, also known as maxacalcitol, is a synthetic analog of vitamin D3 that has been developed primarily for the management of secondary hyperparathyroidism, particularly in patients undergoing dialysis. This compound exhibits distinct biological activities that differentiate it from traditional vitamin D therapies, particularly in its pharmacokinetics and effects on calcium and phosphate metabolism.

Pharmacodynamics

This compound functions primarily as a vitamin D receptor (VDR) agonist, influencing the regulation of calcium and phosphate homeostasis. Unlike calcitriol, its active form, this compound has a reduced calcemic effect, which minimizes the risk of hypercalcemia. This property makes it particularly beneficial for patients with chronic kidney disease (CKD), where calcium balance is often disrupted.

  • VDR Activation : this compound binds to VDRs in various tissues, leading to the transcription of genes involved in calcium absorption and metabolism.
  • Suppression of Parathyroid Hormone (PTH) : It effectively reduces serum PTH levels, which is crucial in managing secondary hyperparathyroidism associated with CKD.
  • Limited Calcemic Effect : The structural modifications in this compound result in a weaker interaction with vitamin D-binding proteins, leading to lower serum calcium levels compared to calcitriol.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a rapid absorption profile with a half-life that allows for less frequent dosing. Key pharmacokinetic parameters include:

ParameterValue (1.25 µg)Value (2.5 µg)Value (5 µg)
Cmax (pg/mL)74.0159321
AUCinf (h·pg/mL)4737631460
Half-life (min)431828316

These values indicate that this compound's exposure increases linearly with dosage, which is critical for ensuring therapeutic efficacy while minimizing side effects .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various populations:

  • Comparison with Etelcalcetide : In a randomized trial involving hemodialysis patients, this compound was compared with etelcalcetide, a calcimimetic agent. The study found that etelcalcetide was more effective in increasing serum calcification propensity (T50 value), suggesting that while both drugs reduce PTH levels, their impacts on vascular health may differ .
  • Effects on Bone Health : Research indicates that this compound may positively influence bone mineral density and reduce the risk of fractures in patients with CKD by modulating calcium and phosphate metabolism .
  • Safety Profile : this compound has been shown to be well-tolerated among patients, with a low incidence of hypercalcemia compared to traditional vitamin D therapies .

Case Studies

  • Case Study 1 : A patient undergoing dialysis exhibited significant reductions in PTH levels after initiating treatment with this compound. Serum calcium levels remained stable throughout the treatment period, demonstrating its safety profile.
  • Case Study 2 : In another case involving elderly patients with CKD, treatment with this compound resulted in improved muscle strength and cognitive function over six months, highlighting its potential benefits beyond mineral metabolism .

Propiedades

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZOTDOJMRMLDX-YBBVPDDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869807
Record name Lexacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131875-08-6
Record name Lexacalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131875-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lexacalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexacalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lexacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEXACALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lexacalcitol
Reactant of Route 2
Lexacalcitol
Reactant of Route 3
Lexacalcitol
Reactant of Route 4
Lexacalcitol
Reactant of Route 5
Lexacalcitol
Reactant of Route 6
Lexacalcitol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.